molecular formula C11H9N5OS B2576365 N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415488-13-8

N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2576365
CAS No.: 2415488-13-8
M. Wt: 259.29
InChI Key: XKACUWMWLMVHPA-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that combines the structural features of thiazole and imidazo[1,2-b]pyridazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Construction of the Imidazo[1,2-b]pyridazine Core: This step often involves the condensation of a suitable pyridazine derivative with an imidazole precursor.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the imidazo[1,2-b]pyridazine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and imidazo[1,2-b]pyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxamide share structural similarities and exhibit comparable biological activities.

    Imidazo[1,2-b]pyridazine Derivatives: Compounds such as imidazo[1,2-b]pyridazine-3-carboxamide are structurally related and have been studied for similar applications.

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of thiazole and imidazo[1,2-b]pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c1-7-6-13-11(18-7)14-10(17)8-2-3-9-12-4-5-16(9)15-8/h2-6H,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKACUWMWLMVHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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